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Disclaimer

This document is intended for informational purposes for research and drug development
professionals only. 2CB-Ind and its related compounds are subject to strict legal and regulatory
control in many jurisdictions. All activities involving these substances must be conducted in full
compliance with applicable national and international laws and regulations, and with the
appropriate licenses and ethical approvals.

Introduction

2CB-Ind, or (5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine, is a
conformationally-restricted derivative of the potent psychedelic phenethylamine, 2C-B.
Developed by the medicinal chemistry research group of David E. Nichols, 2CB-Ind was
synthesized to investigate the bioactive conformation of phenethylamine ligands at the
serotonin 5-HT2A receptor. By restricting the rotational freedom of the ethylamine side chain,
researchers aimed to gain insights into the optimal orientation for receptor binding and
activation. This guide provides a comprehensive overview of the available technical information
on 2CB-Ind, focusing on its legal and scheduling status, pharmacological properties, and the
experimental protocols used in its preclinical characterization.

Legal and Scheduling Status
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As of late 2025, 2CB-Ind is not explicitly scheduled under the United Nations Convention on
Psychotropic Substances or listed as a controlled substance in the national laws of most
countries. However, its legal status is highly complex and largely determined by its close
structural and pharmacological relationship to 2C-B.

International Status: 2C-B is listed in Schedule Il of the Convention on Psychotropic
Substances, subjecting it to international control measures.

United States: In the United States, 2C-B is classified as a Schedule | substance under the
Controlled Substances Act (CSA), indicating a high potential for abuse and no accepted
medical use.[1][2] While 2C-B-Ind is not specifically listed, it is highly likely to be considered a
controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813). To be
treated as a Schedule | substance, a compound must have a chemical structure that is
substantially similar to a Schedule I or Il substance, and have a stimulant, depressant, or
hallucinogenic effect on the central nervous system that is substantially similar to or greater
than that of a Schedule | or Il substance, or be represented or intended to have such an effect.
Given that 2C-B-Ind is a direct, conformationally-restricted analogue of 2C-B and retains
activity at the 5-HT2A receptor, it would likely meet the criteria of a controlled substance
analogue. Therefore, its manufacture, distribution, and possession for human consumption are
considered illegal.

European Union: The legal status of 2C-B-Ind in the European Union is determined by the
national laws of individual member states. However, many EU countries have broad "analogue”
or "generic" legislation that controls entire families of psychoactive substances. Given that 2C-
B is controlled throughout the EU, 2C-B-Ind would likely fall under these provisions in many
jurisdictions.

Other Jurisdictions: Many other countries, including Australia, Canada, and the United
Kingdom, have implemented controls on 2C-B and may have analogue legislation that would
also encompass 2C-B-Ind.[3]

Conclusion for Researchers: Due to the complexities of analogue legislation, researchers,
scientists, and drug development professionals must consult with legal counsel and relevant
regulatory authorities in their specific jurisdiction before commencing any research involving
2C-B-Ind. For research purposes, a DEA license for Schedule | substances would likely be
required in the United States.
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Pharmacological Data

The primary pharmacological data for 2CB-Ind comes from a 2006 study by McLean et al.
published in the Journal of Medicinal Chemistry.[4][5] This research focused on a series of
conformationally restricted analogues of 2C-B to probe the bioactive conformation at the 5-
HT2A receptor.

Table 1: Receptor Binding Affinities (Ki) of 2CB-Ind and Related Compounds

Compound 5-HT2A (human) Ki (nM) 5-HT2C (human) Ki (nM)
2C-B 49+0.7 10.2+15
(+)-2CB-Ind 47 +5 110 + 10

Data extracted from McLean et al., 2006.[4][5]

As shown in Table 1, racemic 2CB-Ind displays a moderate affinity for the human 5-HT2A and
5-HT2C receptors, though it is several-fold weaker than its parent compound, 2C-B.

Experimental Protocols

The following protocols are based on the methodologies described by McLean et al. (2006) and
are representative of the techniques used to characterize 2CB-Ind.

Synthesis of (+)-2CB-Ind

The synthesis of 2CB-Ind is a multi-step process starting from commercially available
precursors. The following is a generalized workflow based on the synthesis of related 1-

aminomethylbenzocycloalkanes.

Step 5: Reduction of Formyl Group ‘—»’ Step 6: Bromination }—»’ (£)-2CB-Ind ‘

’ Starting Materials ‘—»’ Step 1: Friedel-Crafts Acylation }—»’ Step 2: Reduction }—»{ Step 3: Cyclization ‘—»’ Step 4: Formylation }—»

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (+)-2CB-Ind.
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A detailed, step-by-step protocol for the synthesis of 2CB-Ind is not publicly available in a
format suitable for direct replication without consulting the primary literature and adapting
procedures for related compounds. Researchers should refer to the supplementary information
of McLean et al. (2006) for specific reagents, reaction conditions, and purification methods.

In Vitro Pharmacology: Receptor Binding Assays

The affinity of 2CB-Ind for serotonin receptors was determined using radioligand binding
assays with membranes prepared from cells stably expressing the human 5-HT2A or 5-HT2C
receptors.

Protocol: 5-HT2A Receptor Binding Assay (Competitive Inhibition)
e Membrane Preparation:

o Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT2A
receptor.

o Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

o Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
o Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

o Resuspend the final membrane pellet in assay buffer and determine the protein
concentration (e.g., using a Bradford assay).

e Binding Assay:
o In a 96-well plate, combine the following in assay buffer:
» A fixed concentration of a high-affinity radioligand (e.g., [3H]ketanserin).
= Varying concentrations of the test compound (2CB-Ind).

» Cell membrane preparation.
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o For non-specific binding determination, a separate set of wells should contain the
radioligand, membranes, and a high concentration of a known 5-HT2A antagonist (e.qg.,
spiperone).

o Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow
binding to reach equilibrium.

¢ Filtration and Detection:

[¢]

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester
to separate bound from free radioligand.

[¢]

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

[¢]

Dry the filters and place them in scintillation vials with scintillation fluid.

[e]

Quantify the radioactivity on the filters using a liquid scintillation counter.

e Data Analysis:

[¢]

Calculate the specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the IC50 (the concentration of test compound that inhibits 50% of specific
radioligand binding) by non-linear regression analysis.

o Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki =IC50/ (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

In Vitro Pharmacology: Functional Assays

The functional activity of 2CB-Ind as an agonist or antagonist at 5-HT2A and 5-HT2C receptors
Is typically assessed by measuring the accumulation of second messengers, such as inositol
phosphates (IP), following receptor activation.
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Protocol: Phosphoinositide Hydrolysis Assay

e Cell Culture and Labeling:

o Culture cells expressing the receptor of interest (e.g., HEK-293 cells with human 5-HT2A
receptors).

o Label the cells by incubating them overnight with [3H]myo-inositol in inositol-free medium.
This incorporates the radiolabel into the cell membrane phosphoinositides.

e Agonist Stimulation:

o Wash the cells to remove excess radiolabel.

o Pre-incubate the cells in assay buffer containing LiCl. LiCl inhibits inositol
monophosphatase, leading to the accumulation of inositol phosphates.

o Add varying concentrations of the test compound (2CB-Ind) and incubate for a specific
time (e.g., 30-60 minutes) at 37°C.

o Extraction of Inositol Phosphates:

o Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid).

o Separate the total inositol phosphates from the cell lysate using anion-exchange
chromatography columns.

o Elute the inositol phosphates and collect them in scintillation vials.

o Detection and Analysis:

o Add scintillation cocktail to the vials and quantify the radioactivity using a liquid scintillation
counter.

o Plot the amount of [3H]inositol phosphates produced against the logarithm of the agonist
concentration.
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o Determine the EC50 (the concentration of agonist that produces 50% of the maximal
response) and the Emax (the maximum response) by non-linear regression analysis.

Signaling Pathways

2CB-Ind is an agonist at 5-HT2A and 5-HT2C receptors. Both of these receptors are G-protein
coupled receptors (GPCRs) that primarily couple to the Gg/G11 family of G-proteins. Activation
of this pathway leads to the stimulation of phospholipase C (PLC), which in turn initiates a
cascade of intracellular events.

5-HT2A/2C Receptor Gq/G11 Signaling Pathway
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Caption: The canonical 5-HT2A/2C receptor Gg/G11 signaling cascade.
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Description of the Pathway:

Receptor Activation: 2CB-Ind binds to the 5-HT2A or 5-HT2C receptor, causing a
conformational change.

G-Protein Coupling: The activated receptor interacts with the heterotrimeric G-protein
Gqg/G11, promoting the exchange of GDP for GTP on the a-subunit (Gaq).

G-Protein Dissociation: The Gag-GTP subunit dissociates from the By-subunits.
PLC Activation: Gag-GTP binds to and activates phospholipase C-3 (PLCP).

PIP2 Hydrolysis: Activated PLC[ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a
membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and
diacylglycerol (DAG).

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds
to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This opens calcium
channels, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).

DAG-Mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction
with the increased intracellular calcium, recruits and activates protein kinase C (PKC).

Downstream Effects: Both the elevated [Ca2+]i (which can activate calcium/calmodulin-
dependent protein kinases - CaMKs) and activated PKC go on to phosphorylate a multitude
of intracellular proteins, leading to a wide range of cellular responses, including modulation
of ion channel activity, gene expression, and neurotransmitter release. These downstream
effects are ultimately responsible for the psychoactive properties of 5-HT2A receptor
agonists.

Conclusion

2CB-Ind is a valuable research tool for understanding the structure-activity relationships of

phenethylamine psychedelics at serotonin 5-HT2 receptors. While its pharmacological profile
indicates it is less potent than its parent compound, 2C-B, the study of such conformationally
restricted analogues is crucial for designing novel ligands with specific properties and for
elucidating the molecular mechanisms of psychedelic drug action. Researchers and drug
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development professionals must remain acutely aware of the complex legal landscape
surrounding this and similar compounds, which are often controlled under analogue legislation.
Future research may further explore the functional selectivity of 2CB-Ind and its enantiomers to
dissect the specific signaling pathways responsible for the diverse effects of 5-HT2A receptor
activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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